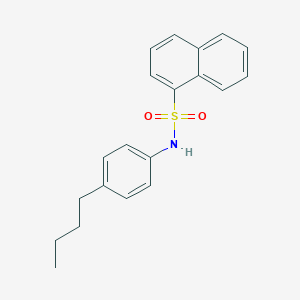
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Br-NAB or simply NAB and is a derivative of the naphthalene molecule. In
Mechanism of Action
The mechanism of action of NAB involves the inhibition of the NF-κB pathway, which is responsible for regulating the expression of genes involved in inflammation and cell survival. NAB inhibits the activation of NF-κB by preventing the degradation of IκBα, an inhibitor of NF-κB. This leads to a decrease in the expression of pro-inflammatory cytokines and an increase in apoptosis.
Biochemical and Physiological Effects:
NAB has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, NAB has been shown to have antioxidant properties, which can help protect cells from oxidative damage. NAB has also been shown to have anti-microbial properties, making it a potential treatment for bacterial and fungal infections.
Advantages and Limitations for Lab Experiments
One advantage of using NAB in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one limitation of using NAB is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on NAB. One direction is the exploration of its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration of NAB for various applications.
Conclusion:
In conclusion, N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide is a promising compound with various scientific research applications. Its anti-cancer, anti-inflammatory, antioxidant, and anti-microbial properties make it a potential treatment for various diseases. Further research is needed to fully understand the mechanism of action and potential applications of NAB.
Synthesis Methods
The synthesis of NAB involves the reaction of 3-bromo-4-hydroxy-1-naphthaldehyde with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
NAB has various scientific research applications, including its potential use as an anti-cancer agent. Studies have shown that NAB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NAB has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
Molecular Formula |
C19H16BrNO3S |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
(NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H16BrNO3S/c1-11-8-13(3)18(9-12(11)2)25(23,24)21-17-10-16(20)19(22)15-7-5-4-6-14(15)17/h4-10H,1-3H3/b21-17- |
InChI Key |
FUFHIOZSSUPTSS-FXBPSFAMSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Br)C |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)


![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)

![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)

![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281160.png)
![Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281162.png)